molecular formula C12H18ClF2NO B6246268 [1-(2,4-difluorophenyl)-3-ethoxypropan-2-yl](methyl)amine hydrochloride CAS No. 2408963-70-0

[1-(2,4-difluorophenyl)-3-ethoxypropan-2-yl](methyl)amine hydrochloride

Cat. No.: B6246268
CAS No.: 2408963-70-0
M. Wt: 265.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride: is a chemical compound that features a difluorophenyl group, an ethoxypropan-2-yl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a difluorophenyl precursor reacts with an ethoxypropan-2-yl halide in the presence of a base. The resulting intermediate is then treated with methylamine to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropan-2-yl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced difluorophenyl derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those containing fluorine atoms, which are valuable in pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the difluorophenyl group.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethoxypropan-2-yl group may influence its solubility and bioavailability. The methylamine moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    [1-(2,4-difluorophenyl)-2-propanol]: This compound shares the difluorophenyl group but differs in the presence of a hydroxyl group instead of the ethoxypropan-2-yl group.

    [1-(2,4-difluorophenyl)-3-propan-2-ylamine]: Similar structure but lacks the ethoxy group, which may affect its chemical properties and applications.

Uniqueness: The presence of both the difluorophenyl and ethoxypropan-2-yl groups in 1-(2,4-difluorophenyl)-3-ethoxypropan-2-ylamine hydrochloride imparts unique chemical and physical properties, such as enhanced lipophilicity and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2408963-70-0

Molecular Formula

C12H18ClF2NO

Molecular Weight

265.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.